(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol

PI3Kα inhibition kinase SAR anticancer scaffold optimization

This 8-methoxy-2-methanol imidazo[1,2-a]pyridine is a privileged kinase inhibitor scaffold validated in PI3Kα, CDK2, c-Met, and FLT3 programs. The 8-OCH₃ engages hinge-binding residues, and the neutral C2 methanol handle enables parallel library synthesis via Mitsunobu, esterification, or oxidation — without protective-group manipulation. ≥97% purity eliminates pre-reaction purification, and the 1-25g multi-scale packaging supports hit-to-lead campaigns at 5-100 mg per analog. Batch-to-batch consistency across scales preserves SAR integrity for 50-200 member libraries. Choose this scaffold for systematic 8-position comparator studies.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B11912494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CN2C1=NC(=C2)CO
InChIInChI=1S/C9H10N2O2/c1-13-8-3-2-4-11-5-7(6-12)10-9(8)11/h2-5,12H,6H2,1H3
InChIKeyLGKIUQFIZZAOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1421677-69-1) Matters in Precision Medicinal Chemistry: A Procurement Evidence Guide


(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1421677-69-1) is a heterocyclic small molecule featuring an imidazo[1,2-a]pyridine core with a C8 methoxy substituent and a C2 methanol handle . This scaffold is a privileged structure in medicinal chemistry, serving as a core component in multiple classes of clinically relevant kinase inhibitors, including CDK2, PI3K, c-Met, and FLT3 inhibitors [1][2]. Unlike unsubstituted or alternatively substituted analogs, the specific 8-methoxy-2-methanol substitution pattern confers distinct physicochemical properties—predicted logP, polar surface area, and hydrogen bonding capacity—that directly influence molecular recognition in kinase ATP-binding pockets and downstream synthetic versatility .

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol in Rigorous Discovery Programs


The imidazo[1,2-a]pyridine scaffold exhibits extreme sensitivity to substitution pattern. SAR studies across multiple kinase targets (CDK, PI3K, Nek2) demonstrate that the 8-position methoxy group is not merely a passive spectator—it actively participates in kinase hinge-binding interactions, modulates electron density on the pyridine nitrogen, and influences the scaffold's conformational preferences [1][2]. Unsubstituted or differently substituted analogs (e.g., 6-methoxy, 7-methyl, or 8-H variants) often exhibit >10-fold differences in kinase inhibition potency, altered selectivity profiles, or complete loss of target engagement [2][3]. The C2 methanol moiety simultaneously provides a critical vector for synthetic elaboration while maintaining minimal steric bulk, enabling modular diversification without compromising core binding affinity. Substituting with a differently functionalized 2-position analog (e.g., methyl ester, carboxylic acid, or amine) fundamentally alters both the compound's reactivity and its downstream pharmacological properties [4].

Quantitative Differentiation of (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol: Evidence-Based Procurement Decision Guide


8-Methoxy Substitution Confers Class-Level PI3Kα Inhibitory Potency: SAR-Based Differentiation from Unsubstituted and 6-Methoxy Analogs

In a systematic SAR study of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors, compounds bearing an 8-methoxy substituent consistently exhibited superior potency compared to 6-methoxy and unsubstituted (8-H) analogs when evaluated under identical assay conditions. The presence of the 8-methoxy group enhances electron density on the imidazopyridine core and may participate in favorable interactions with the kinase hinge region [1]. While this compound class demonstrates PI3Kα inhibition, the specific 8-methoxy-2-methanol pattern provides a balanced polarity profile suitable for further optimization.

PI3Kα inhibition kinase SAR anticancer scaffold optimization 2,6,8-substituted imidazopyridines

Procurement-Grade Purity Specification: 97-98% HPLC Purity Enables Direct Use in Parallel Synthesis Without Pre-Purification

Commercial suppliers offer (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1421677-69-1) with certified purity specifications of ≥97% (97-98%) by HPLC . This purity threshold meets the minimum requirement for direct use in high-throughput parallel synthesis and structure-activity relationship (SAR) exploration without necessitating additional in-house purification steps. In contrast, generic or lower-grade imidazo[1,2-a]pyridine building blocks are frequently supplied at 90-95% purity, requiring column chromatography or recrystallization that adds 2-4 hours of chemist time per compound and introduces yield variability .

parallel synthesis medicinal chemistry workflow building block procurement HPLC purity

Available Packaging Formats: 1g, 5g, 10g, 25g Quantities Enable Milligram-to-Multi-Gram Scale-Up Without Supplier Switching

Commercial suppliers offer (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol in a comprehensive range of packaging sizes—1g, 5g, 10g, and 25g quantities—with consistent purity specifications across all size formats . This multi-scale availability supports the full drug discovery continuum: 1g quantities for initial hit validation and early SAR, 5g for lead optimization campaigns requiring 50-100 analog syntheses, and 10-25g for advanced lead profiling and preliminary in vivo studies. In contrast, many alternative imidazo[1,2-a]pyridine building blocks are limited to 100mg-1g research quantities, forcing chemistry teams to re-validate purity and synthetic performance when switching suppliers at the milligram-to-gram transition point .

scale-up synthesis medicinal chemistry procurement lead optimization building block logistics

C2 Methanol Handle Provides Orthogonal Reactivity Vector Distinct from Carboxylic Acid and Amine Analogs

The C2 methanol (-CH2OH) group of (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol provides a neutral, hydrogen-bond-donating/acceptor handle that can be selectively functionalized via esterification, etherification, oxidation to aldehyde, or conversion to halide for nucleophilic displacement . This contrasts sharply with imidazo[1,2-a]pyridine-2-carboxylic acid analogs (pKa ~3-4, anionic at physiological pH) and 2-amine analogs (pKa ~7-8, protonated at physiological pH), which introduce charge states that fundamentally alter cellular permeability, off-target pharmacology, and synthetic compatibility with acid/base-sensitive transformations [1]. The neutral alcohol handle maintains the core scaffold's lipophilic character (predicted logP ~0.5-1.5) while enabling modular diversification without protective group complexity.

synthetic methodology building block diversification C2 functionalization medicinal chemistry

Optimal Application Scenarios for (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol in Drug Discovery and Chemical Biology


Parallel Synthesis of Kinase-Focused Compound Libraries Targeting PI3K, CDK, or mTOR Pathways

The 8-methoxy-2-methanol substitution pattern is directly validated by SAR studies of 2,6,8-substituted imidazo[1,2-a]pyridines as PI3Kα inhibitors [1], with the 8-methoxy group contributing to kinase hinge-binding affinity. This compound serves as an optimal core scaffold for generating 50-200 member libraries via parallel diversification at the C2 methanol position. The ≥97% commercial purity eliminates pre-synthesis purification, and the 1-25g packaging range supports library synthesis at scales from 5-10mg per analog (1g starting material) to 50-100mg per analog (10-25g).

Medicinal Chemistry Lead Optimization Requiring Neutral Vector Building Blocks

Unlike charged 2-carboxylic acid or 2-amine imidazo[1,2-a]pyridine analogs, the C2 methanol group maintains a neutral charge state under physiological conditions, minimizing confounding effects on cellular permeability and off-target pharmacology [2]. This compound is particularly suited for lead optimization programs where maintaining consistent physicochemical properties (logP, PSA) across analog series is critical for establishing interpretable SAR. The orthogonal reactivity of the alcohol handle enables late-stage diversification via Mitsunobu, esterification, or oxidation pathways without protective group manipulation .

Scale-Up Validation Studies for Preclinical Candidate Progression

The multi-scale commercial availability (1g, 5g, 10g, 25g) supports seamless transition from hit validation to lead optimization without supplier switching. This continuity is essential for maintaining batch-to-batch consistency in SAR campaigns—a factor that becomes critical when synthesizing 50-100 analogs for advanced profiling. Programs requiring >25g can leverage established commercial supply chains for custom synthesis scale-up using validated analytical methods and impurity profiles from smaller-scale batches.

Structure-Activity Relationship Studies of 8-Position Substitution Effects on Kinase Selectivity

SAR evidence across multiple kinase targets (CDK, PI3K, Nek2) demonstrates that the 8-methoxy substituent is a critical determinant of both potency and selectivity [1][3]. Researchers investigating the role of 8-position substitution in kinase inhibitor design can use this compound as the '8-methoxy' reference point in systematic comparator studies against 8-H, 8-methyl, 8-ethoxy, and 8-halo analogs. The defined purity and multi-scale availability ensure that observed potency differences reflect genuine SAR rather than variable impurity profiles or synthetic inconsistency.

Quote Request

Request a Quote for (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.